molecular formula C7H11NaO2 B086346 Sodium cyclohexanecarboxylate CAS No. 136-01-6

Sodium cyclohexanecarboxylate

Cat. No.: B086346
CAS No.: 136-01-6
M. Wt: 150.15 g/mol
InChI Key: XTIVBOWLUYDHKE-UHFFFAOYSA-M
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Description

  • Biochemical Analysis

    Biochemical Properties

    It is known that it plays a role in the degradation of cyclohexanecarboxylate to pimelyl-CoA . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

    Cellular Effects

    It is known that it is involved in the synthesis of various compounds . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

    Molecular Mechanism

    It is known to be involved in the degradation of cyclohexanecarboxylate to pimelyl-CoA

    Metabolic Pathways

    Sodium cyclohexanecarboxylate is involved in the degradation of cyclohexanecarboxylate to pimelyl-CoA

    Preparation Methods

    • Pipemidic acid can be synthesized through various routes. One common synthetic method involves the reaction of 8-ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid precursors.
    • Industrial production methods may involve modifications of these synthetic routes, optimization of reaction conditions, and scale-up processes.
  • Chemical Reactions Analysis

    • Pipemidic acid can undergo several types of reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions vary based on the specific transformation. For instance, oxidation reactions may involve oxidizing agents like potassium permanganate or hydrogen peroxide.
    • Major products formed from these reactions include derivatives of pipemidic acid with modified functional groups.
  • Scientific Research Applications

    • Pipemidic acid has been studied for its antibacterial properties, but its applications extend beyond infection treatment.
    • In chemistry, it serves as a model compound for understanding pyridopyrimidine-based structures.
    • In biology and medicine, research explores its potential as an antimicrobial agent, especially against resistant strains.
    • In industry, pipemidic acid’s synthesis and derivatives contribute to drug development and chemical research.
  • Comparison with Similar Compounds

    • Pipemidic acid shares similarities with other quinolone antibiotics, such as ciprofloxacin and norfloxacin.
    • Its uniqueness lies in its pyridopyrimidine structure, distinguishing it from the more common quinolone scaffolds.

    Properties

    IUPAC Name

    sodium;cyclohexanecarboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XTIVBOWLUYDHKE-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)C(=O)[O-].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NaO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    98-89-5 (Parent)
    Record name Sodium cyclohexanecarboxylate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID90159617
    Record name Sodium cyclohexanecarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90159617
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    150.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    136-01-6
    Record name Sodium cyclohexanecarboxylate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Sodium cyclohexanecarboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90159617
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Sodium cyclohexanecarboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the role of sodium cyclohexanecarboxylate in the ozone-initiated oxidation of cumene?

    A1: The research paper explores the use of this compound as an additive in the ozone-initiated oxidation of cumene. While the abstract doesn't provide specific results, it suggests that the presence of this compound influences the oxidation process []. Further investigation into the full text of the research paper is needed to understand the specific interactions, downstream effects, and whether this compound acts as a catalyst or promoter in this specific reaction.

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